molecular formula C14H22N2O3S B15166643 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine CAS No. 647037-78-3

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine

Cat. No.: B15166643
CAS No.: 647037-78-3
M. Wt: 298.40 g/mol
InChI Key: POLQQKQJBSGYGN-UHFFFAOYSA-N
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Description

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and linked to a dimethylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common approach is to start with commercially available piperidine derivatives, which are then subjected to sulfonylation reactions to introduce the methanesulfonyl group. The final step involves the coupling of the functionalized piperidine with the dimethylpyridine moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

Scientific Research Applications

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-based molecules that share structural features with 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

647037-78-3

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

2,6-dimethyl-4-[(1-methylsulfonylpiperidin-4-yl)oxymethyl]pyridine

InChI

InChI=1S/C14H22N2O3S/c1-11-8-13(9-12(2)15-11)10-19-14-4-6-16(7-5-14)20(3,17)18/h8-9,14H,4-7,10H2,1-3H3

InChI Key

POLQQKQJBSGYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)COC2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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